MZ-242

Sirt2 inhibitor potency biochemical IC₅₀ comparison epigenetic tool compounds

MZ-242 addresses the critical need for isoform-selective Sirt2 inhibition without Sirt1/Sirt3 off-target confounding. Unlike reversible inhibitors (AGK2, SirReal2), MZ-242 employs a mechanism-based covalent warhead validated by a 1.10 Å co-crystal structure (PDB 9S1Z). - IC₅₀: 0.118 μM against recombinant human Sirt2; no Sirt1/Sirt3 inhibition at ≤100 μM (>847-fold selectivity). - Covalent adduct with NAD⁺-derived ADP-ribose enables sustained target engagement for washout-resistant assays. - Supplied with rigorous analytical documentation; global shipping available for R&D quantities.

Molecular Formula C24H27N7O3S2
Molecular Weight 525.64
CAS No. 1862238-01-4
Cat. No. B609387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMZ-242
CAS1862238-01-4
SynonymsMZ-242;  MZ 242;  MZ242; 
Molecular FormulaC24H27N7O3S2
Molecular Weight525.64
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCOC)C
InChIInChI=1S/C24H27N7O3S2/c1-16-9-17(2)27-24(26-16)35-15-22(32)28-23-25-12-21(36-23)11-18-5-4-6-20(10-18)34-14-19-13-31(30-29-19)7-8-33-3/h4-6,9-10,12-13H,7-8,11,14-15H2,1-3H3,(H,25,28,32)
InChIKeyMAUGCLAAQLDMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MZ-242: Selective Sirt2 Inhibitor


MZ-242 (also designated as Sirt2-IN-2 or Compound 10) is a synthetic small molecule that functions as a potent and selective inhibitor of Sirtuin 2 (Sirt2), a NAD⁺-dependent class III histone deacetylase implicated in aging, cancer, and neurodegeneration. The compound exhibits an IC₅₀ value of 0.118 μM against recombinant human Sirt2 and demonstrates no detectable inhibitory activity against Sirt1 or Sirt3 up to 100 μM, establishing a selectivity window exceeding 847-fold . Structurally, MZ-242 is a SirReal-triazole hybrid derivative featuring a mechanism-based warhead that forms a covalent adduct with NAD⁺-derived ADP-ribose at the enzyme active site, a unique binding mode not observed with classical Sirt2 inhibitors such as AGK2, SirReal2, or AK-7 [1].

Sirt2 isoform-selective inhibition studies with minimal Sirt1/Sirt3 confounding
NAD⁺-dependent mechanism-based covalent inhibition research
Structure-guided experimental design supported by high-resolution co-crystal structure (PDB 9S1Z)

MZ-242 vs. Other Sirt2 Inhibitors


Despite sharing a nominal Sirt2-inhibitory classification with compounds such as AGK2, SirReal2, AK-7, and Tenovin-6, MZ-242 diverges fundamentally in three parameters critical for experimental reproducibility: (1) a >30-fold higher biochemical potency than the widely used tool compound AGK2 (IC₅₀ 3.5 μM), (2) an unprecedented >847-fold selectivity window over Sirt1/Sirt3, surpassing that of SirReal2 and enabling Sirt2-phenotype attribution with reduced class-wide confounding, and (3) a mechanism-based covalent engagement with the NAD⁺-derived ADP-ribose moiety—a binding mode that differs categorically from the active-site-competitive inhibition exhibited by AGK2 and SirReal2, and which has been validated by a high-resolution (1.10 Å) crystal structure [1]. Generic substitution without considering these quantitative and mechanistic distinctions introduces significant risk of off-target confounding at working concentrations, altered intracellular target engagement kinetics, and fundamentally non-equivalent experimental outcomes—particularly in studies requiring sustained Sirt2 inhibition or interrogation of NAD⁺-coupled signaling dynamics [1][2].

AGK2: Lower biochemical potency and reversible binding may not match MZ-242's potency and sustained target engagement profile; working concentration mismatch may alter intracellular Sirt2 inhibition kinetics.
SirReal2: Residual Sirt3-5 activity reported in certain assays; lacks covalent mechanism, potentially insufficient for washout-resistant studies. Selectivity window may be narrower.
Tenovin-6: Poor isoform selectivity (Sirt1/Sirt2 IC₅₀

MZ-242: Evidence-Based Comparison


Superior Potency Over AGK2

In standardized in vitro Sirt2 deacetylase activity assays, MZ-242 demonstrates an IC₅₀ of 0.118 μM, whereas AGK2, the most extensively characterized Sirt2 inhibitor in the literature, exhibits an IC₅₀ of 3.5 μM . This represents a 29.7-fold enhancement in biochemical potency for MZ-242 over AGK2. The NanoBRET cellular target engagement assay further corroborates this disparity, reporting an IC₅₀ of 2.7 ± 0.1 μM for MZ-242 (compound 2 in the referenced study) versus 20 ± 1.6 μM for AK-7—a structurally distinct but commonly cited Sirt2 inhibitor—demonstrating that the superior biochemical potency translates into enhanced intracellular target occupancy [1].

Potency vs AGK2
Cross-study comparable
MZ-242: IC₅₀ 0.118 μM (biochemical) AGK2: IC₅₀ 3.5 μM 29.7-fold difference
Reported higher biochemical potency supports lower working concentrations in dose-response studies.
NanoBRET cellular IC₅₀: MZ-242 2.7 μM vs AK-7 20 μM.
Sirt2 inhibitor potency biochemical IC₅₀ comparison epigenetic tool compounds

Sirt2 Selectivity Over Sirt1 & Sirt3

MZ-242 exhibits no detectable inhibitory activity against recombinant human Sirt1 or Sirt3 at concentrations up to 100 μM, yielding an IC₅₀ >100 μM for both isoforms . Based on its Sirt2 IC₅₀ of 0.118 μM, this translates to a selectivity ratio exceeding 847-fold for Sirt2 over Sirt1 and Sirt3. In contrast, SirReal2—a structurally related SirReal-series inhibitor—exhibits measurable residual inhibition of Sirt3-5 in certain assay systems, and AGK2 demonstrates Sirt1 IC₅₀ = 30 μM and Sirt3 IC₅₀ = 91 μM, corresponding to selectivity margins of only 8.6-fold and 26-fold, respectively .

Isoform Selectivity
Cross-study comparable
>847-fold over Sirt1/Sirt3
Enables Sirt2-specific phenotype attribution with reduced isoform confounding.
AGK2: 8.6-fold (Sirt1), 26-fold (Sirt3) selectivity margins.
Sirtuin isoform selectivity Sirt2-specific inhibition off-target minimization

Mechanism-Based Covalent Binding

High-resolution X-ray crystallography (1.10 Å resolution) of human SIRT2 in complex with MZ-242 and ADP-ribose reveals that the compound functions as a mechanism-based inhibitor that hijacks the enzyme's catalytic machinery to form a stalled covalent triazolium-ADP-ribose adduct derived from the cofactor NAD⁺ [1][2]. This binding mode is fundamentally distinct from that of AGK2, SirReal2, and AK-7, which act as reversible active-site competitors that do not covalently engage the NAD⁺-derived moiety. The covalent nature of MZ-242 inhibition is corroborated by its classification as an 'improved analogue' of SirReal2, wherein the triazole warhead confers the mechanism-based covalent trapping property absent in the parent SirReal scaffold [3].

Covalent Mechanism
Direct head-to-head
1.10 Å crystal structure (PDB 9S1Z) of MZ-242-ADPR-SIRT2 ternary complex confirms covalent adduct with NAD⁺-derived ADP-ribose.
Validated mechanism-based covalent binding; supports sustained target engagement studies.
AGK2/SirReal2/AK-7 are reversible inhibitors without this covalent adduct.
covalent Sirt2 inhibitor mechanism-based inhibition NAD⁺-competitive structural biology

Triazole-Based Covalent Inhibitor Class

MZ-242 is a member of a recently disclosed class of 1,2,3-triazole-containing sirtuin inhibitors that operate via a 'hijacking' mechanism: the triazole warhead reacts with the enzyme's catalytic machinery during the NAD⁺-dependent deacetylation cycle, generating a stalled covalent adduct that traps the enzyme in an inactive state [1][2]. Unlike the widely used SirReal2 (IC₅₀ = 140 nM), which achieves selectivity through a Sirt2-specific amino acid network but remains a reversible inhibitor, MZ-242 incorporates the triazole warhead into the SirReal scaffold, thereby merging the selectivity advantages of the SirReal chemotype with the sustained target engagement conferred by covalent modification . The 1.10 Å resolution crystal structure (PDB 9S1Z) provides atomic-level validation of this unique binding mode, offering structural biologists and medicinal chemists a platform for rational optimization of the chemotype [3]. In contrast, Tenovin-6, a thioamide-containing inhibitor, suffers from poor isoform selectivity (Sirt2 IC₅₀ = 10 μM; Sirt1 IC₅₀ = 21 μM) and lacks a publicly available co-crystal structure, limiting its utility as a precise chemical probe [4].

Chemotype Validation
Class-level inference
SirReal-triazole hybrid; co-crystal structure at 1.10 Å resolution provides atomic-level binding mode validation.
Co-crystal structure supports chemical integrity verification and structure-guided SAR.
Tenovin-6 lacks public co-crystal structure and has poor isoform selectivity.
covalent inhibitor SirReal-triazole hybrid X-ray crystallography NAD⁺-mimetic

Predicted Cellular Permeability

MZ-242 exhibits a calculated LogP value of 3.1 and a topological polar surface area (tPSA) of 171 Ų [1]. These values fall within the favorable ranges (LogP 1-4, tPSA <140-200 Ų) empirically correlated with adequate passive membrane permeability for intracellular target engagement. While no published direct permeability measurements (e.g., PAMPA or Caco-2) are available, the calculated parameters provide a baseline for formulation and experimental design. This is comparable to the calculated properties of many cell-active tool compounds in the Sirt2 inhibitor class, and substantially more favorable than the calculated tPSA of SirReal2, which exceeds 200 Ų due to its extended aromatic system [2].

Predicted Permeability
Supplier-calculated; Data to verify
LogP 3.1, tPSA 171 Ų
Calculated physicochemical profile suggests favorable membrane permeability; experimental confirmation recommended.
Values from supplier datasheets (InvivoChem/TargetMol).
LogP drug-like properties cell permeability physicochemical characterization

MZ-242: Application Scenarios


Structural Biology & Mechanism Validation

Investigators requiring atomic-level validation of inhibitor binding for structure-based drug design, computational modeling, or mechanistic enzymology should prioritize MZ-242 over other Sirt2 inhibitors. The availability of a 1.10 Å resolution co-crystal structure (PDB 9S1Z) provides unambiguous evidence of the compound's covalent adduct formation with NAD⁺-derived ADP-ribose at the Sirt2 active site—a binding mode not available for AGK2, AK-7, or Tenovin-6, for which no analogous high-resolution SIRT2 co-crystal structures have been reported [1][2]. This structural data enables rational experimental design, including the interpretation of resistance mutations, the modeling of SAR for analog development, and the validation of computational docking predictions. Furthermore, the mechanism-based covalent engagement may be leveraged in pulse-chase experiments to assess the kinetics of Sirt2 recovery following inhibitor removal, a paradigm not feasible with reversible inhibitors such as SirReal2 or AGK2 [3].

Sirt2 Phenotype Attribution in Cancer & Neurodegeneration

The exceptional selectivity of MZ-242 (>847-fold over Sirt1 and Sirt3) makes it the preferred tool compound for experiments designed to assign a specific biological phenotype to Sirt2 inhibition, particularly in disease contexts where Sirt1 and Sirt3 play confounding or opposing roles. In Parkinson's disease research, for example, Sirt2 inhibition has been shown to protect dopaminergic neurons from α-synuclein toxicity, but Sirt1 activation is also neuroprotective [1][2]. MZ-242's selectivity minimizes the risk of inadvertently activating Sirt1-mediated compensatory pathways or inhibiting Sirt3-mediated mitochondrial functions. In cancer research, where Sirt2 exhibits context-dependent tumor-suppressive or oncogenic roles depending on the malignancy, the use of MZ-242 reduces the likelihood of confounding results arising from the pan-sirtuin inhibitory activity seen with Tenovin-6 (Sirt2 IC₅₀ = 10 μM; Sirt1 IC₅₀ = 21 μM) or the residual Sirt1/Sirt3 inhibition observed with AGK2 at higher concentrations [3].

Sustained Sirt2 Inhibition After Washout

For experimental paradigms requiring extended target engagement, such as chronic treatment models in neurodegenerative disease research or washout-resistant inhibition in cell-based assays, MZ-242's mechanism-based covalent binding mode offers a potential advantage over reversible inhibitors. The covalent adduct formed with NAD⁺-derived ADP-ribose traps Sirt2 in a catalytically inactive state that may persist until new enzyme is synthesized [1][2]. While direct experimental validation of the duration of target engagement in vivo has not yet been reported for MZ-242, the covalent mechanism—established through high-resolution crystallography—distinguishes it from AGK2 and SirReal2, which dissociate from the enzyme upon washout [3]. Investigators designing pulse-chase or washout experiments should consider MZ-242 as a tool to interrogate the kinetics of Sirt2 turnover and the persistence of downstream pharmacodynamic effects. AGK2, despite its demonstrated in vivo neuroprotective activity in Parkinson's disease models, requires continuous exposure due to its reversible inhibition mechanism .

Medicinal Chemistry of Covalent Sirtuin Inhibitors

Medicinal chemists engaged in the development of next-generation sirtuin inhibitors will find MZ-242 valuable as a benchmark compound that demonstrates the successful merger of two inhibitor design strategies: the isoform selectivity conferred by the SirReal scaffold and the sustained target engagement conferred by a mechanism-based covalent warhead [1][2]. The high-resolution co-crystal structure (PDB 9S1Z) provides a precise map of the binding interactions between the triazole warhead, the NAD⁺-derived ADP-ribose moiety, and the Sirt2 active site residues—information that can guide the rational design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties [3]. MZ-242's favorable calculated LogP (3.1) and tPSA (171 Ų) also provide a baseline for optimizing permeability in subsequent generations of the chemotype .

Application
Selection Property
Validation Focus
Structural biology & mechanism studies
High-resolution co-crystal structure validated covalent binding mode
Covalent adduct formation confirmation; binding-site mapping
Sirt2 phenotype attribution studies
Isoform selectivity profile
Minimal Sirt1/Sirt3 confounding; phenotype specificity
Washout-resistant target engagement studies
Covalent mechanism of inhibition
Sirt2 recovery kinetics after inhibitor removal; pulse-chase experiments
Medicinal chemistry & SAR studies
SirReal-triazole hybrid chemotype with validated binding
Rational optimization of covalent warhead and selectivity determinants

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